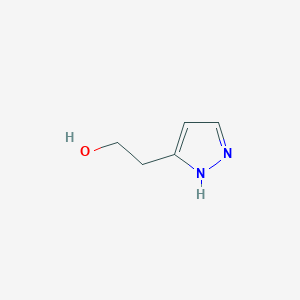

2-(1H-Pyrazol-3-YL)ethanol

描述

Significance of Pyrazole (B372694) Core Structures in Modern Chemical Science

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in modern chemical science, particularly in the realm of medicinal chemistry. nih.govnih.gov The unique structural and electronic properties of the pyrazole ring allow it to act as a versatile pharmacophore, leading to a wide spectrum of biological activities. researchgate.netrsc.org Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, analgesic, and antipyretic agents. nih.govresearchgate.net The metabolic stability conferred by the pyrazole core is a significant factor in its increasing presence in recently approved pharmaceuticals. mdpi.com

Beyond pharmaceuticals, pyrazole-containing compounds have found applications in agrochemicals as herbicides and insecticides, as well as in materials science, for example, in the development of dyes and fluorescent agents. nih.govrsc.orgresearchgate.net The ability of the pyrazole moiety to coordinate with metal ions has also led to its use in the creation of catalysts and for the recovery of heavy metals. researchgate.net

Historical Development and Discovery of 2-(1H-Pyrazol-3-YL)ethanol

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. researchgate.netresearchgate.net This pioneering work involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a fundamental method that remains relevant today. researchgate.netchemicalbook.comnih.gov The term "pyrazole" itself was also coined by Knorr in the same year. researchgate.netresearchgate.net A significant milestone in the natural occurrence of these compounds was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. nih.govresearchgate.net

While the general history of pyrazole synthesis is well-documented, the specific historical details surrounding the initial discovery and synthesis of this compound are not extensively reported in seminal literature. However, the synthesis of structurally related compounds provides insight into its probable origins. For instance, the synthesis of 2-(1H-pyrazol-3-yl)phenols through the reaction of 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones with hydrazine hydrate (B1144303) demonstrates a viable pathway to 3-substituted pyrazoles. researchgate.netresearchgate.net Furthermore, the synthesis of pyridylpyrazoles bearing a hydroxyethyl (B10761427) substituent has been achieved through the condensation of a β-hydroxy-α,β-unsaturated ketone with 2-hydroxyethylhydrazine, highlighting a synthetic strategy for introducing the 2-hydroxyethyl side chain onto the pyrazole ring. nih.govmdpi.com

Fundamental Structural Characteristics and Isomeric Considerations of this compound

The fundamental structure of this compound consists of a pyrazole ring substituted at the 3-position with an ethanol (B145695) group. Its basic chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 32385-74-3 |

| Molecular Formula | C₅H₈N₂O |

| IUPAC Name | 2-(1H-pyrazol-3-yl)ethan-1-ol |

| Molecular Weight | 112.13 g/mol |

Data sourced from AChemBlock and BLDpharm. achemblock.combldpharm.com

Isomeric Considerations:

A critical aspect of pyrazole chemistry is the potential for tautomerism. Pyrazoles can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the ring. For an unsubstituted pyrazole, two tautomeric forms are possible. In the case of 3-substituted pyrazoles like this compound, two principal tautomers are conceivable: this compound and 2-(2H-pyrazol-3-yl)ethanol.

Furthermore, pyrazoles are related to pyrazolones, which exhibit a more complex tautomerism, including OH, CH, and NH forms. nih.govclockss.orgnih.gov The specific tautomeric form that predominates can be influenced by factors such as the solvent and the nature of the substituents. nih.gov

In addition to tautomerism, positional isomerism is also a key consideration. The ethanol substituent could theoretically be located at other positions on the pyrazole ring, leading to isomers such as 2-(1H-pyrazol-4-yl)ethanol and 2-(1H-pyrazol-5-yl)ethanol. The synthesis method employed is crucial in determining the specific isomer that is formed.

Structure

3D Structure

属性

IUPAC Name |

2-(1H-pyrazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-4-2-5-1-3-6-7-5/h1,3,8H,2,4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDXTPHVKBEOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32385-74-3 | |

| Record name | 2-(1H-pyrazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Analysis of 2 1h Pyrazol 3 Yl Ethanol S Chemical Reactivity and Transformations

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus of 2-(1H-Pyrazol-3-YL)ethanol

The pyrazole ring in this compound is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. masterorganicchemistry.com The directing effects of the two nitrogen atoms and the alkyl substituent influence the position of substitution. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C-4 position, which is the most electron-rich and sterically accessible carbon atom.

Nitration: The introduction of a nitro group (—NO₂) onto the pyrazole ring is a typical electrophilic substitution reaction. Treatment of pyrazole derivatives with nitrating agents, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), typically yields the 4-nitro derivative. For this compound, this reaction is expected to produce 2-(4-Nitro-1H-pyrazol-3-yl)ethanol. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the C-4 position of the pyrazole nucleus. masterorganicchemistry.com

Halogenation: The pyrazole ring can be halogenated using various reagents. Direct C-H halogenation of pyrazole derivatives has been achieved using N-halosuccinimides (NCS, NBS, NIS) as sources for Cl⁺, Br⁺, and I⁺, respectively. beilstein-archives.org These reactions provide an effective, often metal-free, method for synthesizing 4-halogenated pyrazoles under mild conditions. beilstein-archives.org It is anticipated that this compound would react similarly to yield the corresponding 4-chloro, 4-bromo, or 4-iodo derivatives.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (—SO₃H) onto the aromatic ring. This is typically accomplished by heating the aromatic compound with fuming sulfuric acid. The electrophile is sulfur trioxide (SO₃). libretexts.org For this compound, this reaction would be expected to yield 2-(4-(Sulfonyl)-1H-pyrazol-3-yl)ethanol. The sulfonation of pyrazoles is a known, though less common, transformation compared to nitration and halogenation. libretexts.org

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-1H-pyrazol-3-yl)ethanol |

| Bromination | N-Bromosuccinimide (NBS) | 2-(4-Bromo-1H-pyrazol-3-yl)ethanol |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-(4-Chloro-1H-pyrazol-3-yl)ethanol |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-(4-(Sulfonyl)-1H-pyrazol-3-yl)ethanol |

Nucleophilic Reactions and Derivatization of the Hydroxyl Group in this compound

The primary hydroxyl (—OH) group of the ethanol (B145695) side chain is a key site for nucleophilic reactions and derivatization. These transformations are fundamental in modifying the molecule's physical and chemical properties. Common derivatization strategies include esterification and etherification. nih.govresearchgate.net

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. nih.gov For example, reaction with acetyl chloride would yield 2-(1H-Pyrazol-3-yl)ethyl acetate. This reaction proceeds through nucleophilic acyl substitution where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification: The formation of an ether linkage (Williamson ether synthesis) involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org For instance, treating this compound with NaH and then methyl iodide would produce 3-(2-methoxyethyl)-1H-pyrazole.

Derivatization with Sulfonyl Chlorides: The hydroxyl group can also react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base to form sulfonate esters (tosylates). youtube.com These tosylates are excellent leaving groups in subsequent nucleophilic substitution reactions.

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent(s) | Derivative Formed | Product Example |

|---|---|---|---|

| Esterification | Acyl Chloride (e.g., Acetyl chloride), Base | Ester | 2-(1H-Pyrazol-3-yl)ethyl acetate |

Oxidation and Reduction Pathways of this compound

The reactivity of this compound under oxidative and reductive conditions is primarily centered on the ethanol side chain, as the pyrazole ring is relatively stable.

Oxidation: As a primary alcohol, the ethanol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. youtube.com Research has shown that the oxidation of 2-(pyrazol-3-yl)ethanol with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) results in a mixture of products. osi.lv The primary products are 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid. osi.lv The formation of pyrazole-3-carboxylic acid suggests that under these strong oxidative conditions, a C-C bond cleavage (decarbonylation) occurs following the initial oxidation. osi.lv The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to stop the oxidation at the aldehyde stage, yielding 2-(1H-Pyrazol-3-yl)acetaldehyde.

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product(s) | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Oxo-2-(pyrazol-3-yl)acetic acid and Pyrazole-3-carboxylic acid | osi.lv |

| Pyridinium Chlorochromate (PCC) | 2-(1H-Pyrazol-3-yl)acetaldehyde (Predicted) | youtube.com |

Reduction: The this compound molecule is generally stable to common reducing agents. The primary alcohol functional group is already in a reduced state and cannot be further reduced. The pyrazole ring is an aromatic system and is resistant to reduction under conditions that would, for example, reduce a ketone or aldehyde. However, the corresponding oxidation products can be reduced back to the alcohol. For instance, the aldehyde 2-(1H-Pyrazol-3-yl)acetaldehyde or the corresponding ketone could be reduced to this compound using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. google.com

Metal Complexation and Coordination Chemistry of this compound

Pyrazole derivatives are renowned for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netnih.gov The this compound molecule is a potentially bidentate ligand, capable of coordinating to a metal center through two different atoms: the sp²-hybridized nitrogen atom of the pyrazole ring (at the N-2 position) and the oxygen atom of the hydroxyl group. This dual coordination can form a stable five-membered chelate ring with a metal ion.

The chelating ability of pyrazole derivatives is often enhanced by the presence of additional donor groups on a side chain. nih.gov The hydroxyethyl (B10761427) substituent provides such a donor group. The coordination can lead to the formation of mononuclear or polynuclear metal complexes, depending on the metal, the ligand-to-metal ratio, and the reaction conditions. nih.govrsc.org The nitrogen atom acts as a soft donor, while the oxygen atom is a hard donor, allowing this ligand to coordinate with a variety of transition metals and main group elements.

Table 4: Potential Coordination Behavior

| Property | Description |

|---|---|

| Donor Atoms | Pyrazole N(2), Hydroxyl O |

| Denticity | Bidentate |

| Chelate Ring Size | 5-membered |

| Potential Metal Ions | Cu(II), Cd(II), Ir(III), Fe(III), Zn(II) researchgate.netnih.govrsc.org |

| Bonding Mode | N,O-chelation |

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. byjus.com The this compound scaffold, consisting of a stable aromatic pyrazole ring and a short alkyl chain, is not prone to rearrangement under typical reaction conditions. The pyrazole ring itself is aromatic and energetically stable, requiring significant energy input or specific substitution patterns to undergo ring rearrangements.

While carbocation rearrangements (such as hydride or alkyl shifts) are known to occur in aliphatic systems, there is no specific evidence in the surveyed literature for such reactions involving the 2-hydroxyethyl side chain of this molecule. masterorganicchemistry.com Theoretically, acid-catalyzed dehydration of the alcohol could generate a primary carbocation, but this is a high-energy intermediate, and competing reactions like elimination to form a vinyl pyrazole would be more likely. The stability of the pyrazole ring and the ethyl linker generally precludes complex skeletal rearrangements.

Design, Synthesis, and Evaluation of 2 1h Pyrazol 3 Yl Ethanol Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies of 2-(1H-Pyrazol-3-YL)ethanol Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For analogues of this compound, these studies involve systematically altering different parts of the molecule and assessing the impact on a specific biological target.

A preliminary SAR study was conducted on a series of pyrazole (B372694) analogues of SKF-96365, a known inhibitor of store-operated calcium entry (SOCE). nih.gov The investigation focused on the effects of substituents on a phenethyl-1H-pyrazolium skeleton. nih.gov For instance, researchers examined the influence of a methoxy (B1213986) (MeO) substituent on the para-phenyl group of the skeleton and on a phenylalkoxy chain. nih.gov One analogue from the series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochlorides showed an interesting effect on endoplasmic reticulum (ER) Ca2+ release and SOCE, with an IC₅₀ of 25 μM on a specific lymphocyte cell line. nih.gov

In a broader context of pyrazole derivatives, SAR studies have been driven by iterative cycles of designing, synthesizing, and biologically characterizing analogues. acs.org Key structural regions, such as the type and substitution pattern of the heteroaromatic pyrazole ring and the functionalization of side chains, are rationally explored. acs.org For example, in a study of pyrazole sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the effect of 3,5-dialkyl substitution on the pyrazole ring was found to be crucial for activity; the corresponding mono-substituted or unsubstituted analogues were devoid of activity. acs.org

Further SAR explorations on pyrazole hydrazones identified compounds with promising antioxidant and antiproliferative properties. mdpi.com These studies help in identifying the key pharmacophoric features required for activity and guide the development of more potent and selective compounds. mdpi.comresearchgate.net

| Compound | Modification | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride analogue | Phenethyl-1H-pyrazolium skeleton | Store-Operated Calcium Entry (SOCE) | 25 μM | nih.gov |

| Pyrazole Sulfonamide (Compound 1) | 3,5-dimethyl-pyrazole | NAAA Inhibition | Active | acs.org |

| Pyrazole Sulfonamide (Compound 2) | Mono-substituted pyrazole | NAAA Inhibition | Inactive | acs.org |

| Pyrazole Sulfonamide (Compound 3) | Unsubstituted pyrazole | NAAA Inhibition | Inactive | acs.org |

| Pyrazoline (Compound 2l) | 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline | Acetylcholinesterase (AChE) | 0.040 μM | nih.gov |

Functionalization Strategies on the Pyrazole Ring of this compound

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, making it a target for various functionalization strategies. nih.gov A significant challenge in the synthesis of N-substituted pyrazoles is regioselectivity, which arises from the tautomerism of the pyrazole ring. nih.govgoogle.com

Conventional synthesis of the pyrazole scaffold often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or the cycloaddition of 1,3-dipoles to dipolarophiles. nih.gov Recent advancements have expanded these options to include multicomponent one-pot processes and transition-metal-catalyzed reactions. nih.gov

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool, allowing for the direct formation of new C-C and C-heteroatom bonds on the pyrazole ring, often in a single step. rsc.orgelsevierpure.com This avoids the need for pre-functionalized pyrazoles required in traditional cross-coupling reactions. rsc.orgelsevierpure.com Other notable strategies include:

N-Alkylation: The nitrogen atoms of the pyrazole ring can be alkylated. For instance, N-alkylation of a benzimidazolone with propargyl bromide was a key step in the synthesis of pyrazole benzimidazolone derivatives. mdpi.com

Suzuki Cross-Coupling: This palladium-catalyzed reaction is used to form C-C bonds. It was employed in the synthesis of pyrazole-based analogues of the natural product lamellarin O and in the preparation of the key intermediate 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)-benzonitrile. google.comrsc.org

1,3-Dipolar Cycloaddition: This method is effective for constructing the pyrazole ring itself from acyclic precursors. It has been used to synthesize novel pyrazole benzimidazolone derivatives and 1,3,5-trisubstituted pyrazoles. nih.govmdpi.com

Aerobic Oxidative Cyclization: Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org

These varied synthetic methodologies provide chemists with a robust toolkit to create diverse libraries of this compound analogues for biological screening. nih.govrsc.org

Modifications of the Ethanol (B145695) Side Chain of this compound

The ethanol side chain, -CH₂CH₂OH, offers a reactive handle for structural modifications. The hydroxyl (-OH) group is a key functional group whose reactivity can be harnessed for further derivatization.

According to IUPAC nomenclature, the -OH group is designated by an '-ol' suffix, and its position determines the numbering of the carbon chain. libretexts.orglibretexts.org The hydroxyl group's hydrogen is weakly acidic and can be easily replaced, for example, by reaction with sodium metal. msu.edu

A common strategy to enhance the reactivity of the alcohol is to convert the hydroxyl group into a better leaving group. msu.edu In its natural state, the hydroxide (B78521) ion (OH⁻) is a poor leaving group. msu.edu However, by converting the alcohol into an ester of a strong acid, such as a sulfonate or phosphite (B83602) ester, its utility in nucleophilic substitution (SN2) reactions is greatly improved. msu.edu This allows for the introduction of a wide variety of other functional groups at this position.

Other modifications to the ethanol side chain can include:

Chain Length Variation: Altering the number of methylene (B1212753) units between the pyrazole ring and the hydroxyl group.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, introducing new functionalities.

Elimination Reactions: Dehydration of the alcohol can lead to the formation of a vinylpyrazole derivative. msu.edu

In the synthesis of SKF-96365 analogues, the resolution of (±) 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol was a critical step, highlighting a modification on the carbon atom adjacent to the pyrazole ring, which changes the side chain from an ethanol to a substituted ethanol structure. nih.gov

Bioisosteric Replacements in this compound Scaffold

Bioisosteric replacement is a strategy in drug design where a functional group or a substructure of a lead compound is replaced with another group that has similar physical and chemical properties. nih.gov This is done to improve potency, enhance selectivity, alter metabolic profiles, or move into novel chemical space, a process also known as scaffold hopping. nih.gov

In the context of pyrazole-containing scaffolds, systematic bioisosteric replacements have been explored to identify the minimum pharmacophore required for biological activity. For example, in a study targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, the triazolopyrimidine core of a lead compound was replaced with other heterocyclic systems. nih.gov

Replacement with pyrazolo-[1,5-a]pyrimidine resulted in an approximately 8.5-fold reduction in activity, demonstrating the importance of a nitrogen atom at a specific position in the five-membered ring. nih.gov

Replacement with imidazo[1,2-a]pyrimidine was well-tolerated and in some cases slightly enhanced binding affinity. nih.gov

These studies revealed that specific nitrogen atoms within the heterocyclic core were functionally crucial for activity, as their replacement with carbon rendered the molecules less active or completely inactive. nih.gov

More recent research in 2025 on Bruton's tyrosine kinase (BTK) inhibitors utilized scaffold hopping to optimize lead compounds. acs.org The optimization involved replacing a nitro-substituted pyrazole ring in a lead compound with a fluorinated triazole ester moiety. acs.org This change was designed to improve pharmacokinetic properties and reduce toxicity risks while maintaining or enhancing binding to the target. acs.org Another modification involved substituting a nitro group on the pyrazole ring with a trifluoromethyl group to enhance interactions with the target protein. acs.org These examples underscore the power of bioisosteric replacement and scaffold hopping in refining the properties of pyrazole-based drug candidates. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization of 2 1h Pyrazol 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(1H-Pyrazol-3-YL)ethanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule are observed. The protons on the pyrazole (B372694) ring, the methylene (B1212753) (-CH₂) group, and the hydroxyl (-OH) group each resonate at characteristic chemical shifts. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the pyrazole ring protons often appear as multiplets in the aromatic region. chemicalbook.com The methylene protons adjacent to the pyrazole ring and the hydroxyl group also exhibit specific splitting patterns due to spin-spin coupling with neighboring protons. docbrown.info The integration of these signals provides the ratio of the number of protons in each environment, confirming the molecular structure. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrazole ring are typically found in the downfield region, indicative of their aromatic character. chemicalbook.com The signals for the methylene carbon and the carbon bearing the hydroxyl group appear at characteristic upfield positions. rsc.org The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, further validating the proposed structure. researchgate.net

| ¹H NMR Data (CDCl₃) | |

| Proton | Chemical Shift (δ) ppm |

| Pyrazole CH | Multiplet |

| -CH₂- (adjacent to pyrazole) | Triplet |

| -CH₂- (adjacent to OH) | Triplet |

| -OH | Singlet (broad) |

| ¹³C NMR Data (CDCl₃) | |

| Carbon | Chemical Shift (δ) ppm |

| Pyrazole C3 | ~140-150 |

| Pyrazole C4 | ~105-115 |

| Pyrazole C5 | ~130-140 |

| -CH₂- (adjacent to pyrazole) | ~30-40 |

| -CH₂- (adjacent to OH) | ~60-65 |

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound. This technique provides crucial information for confirming the compound's identity and structural features.

Upon ionization in the mass spectrometer, this compound will generate a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net The high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure. Common fragmentation pathways for alcohols include the loss of a water molecule (dehydration) and alpha-cleavage, which is the breaking of the bond between the oxygen-bearing carbon and an adjacent carbon. libretexts.org For this compound, fragmentation of the pyrazole ring can also occur, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

| Mass Spectrometry Data | |

| Ion | m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺ | 112.13 |

| [M-H₂O]⁺ | 94.12 |

| Fragment from pyrazole ring cleavage | Varies |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. rsc.org A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its broadness attributed to hydrogen bonding. libretexts.orgyoutube.com The C-H stretching vibrations of the pyrazole ring and the ethyl chain are typically observed around 2850-3100 cm⁻¹. nist.gov The C=N and C=C stretching vibrations within the pyrazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. mdpi.com A significant C-O stretching vibration for the alcohol is also expected around 1050-1150 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), reveals information about the electronic transitions within the molecule. researchgate.net The pyrazole ring, being an aromatic heterocycle, exhibits characteristic π → π* transitions. nist.gov The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and any substituents on the pyrazole ring. utoronto.caphyschemres.org

| IR Spectroscopy Data | |

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad, strong) |

| C-H (aromatic/aliphatic) | 2850-3100 |

| C=N, C=C (pyrazole) | 1400-1600 |

| C-O (alcohol) | 1050-1150 |

| UV-Vis Spectroscopy Data (in Ethanol) | |

| Transition | Absorption Maximum (λ_max) (nm) |

| π → π* (pyrazole ring) | ~210-250 |

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for both the purification and the assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of this compound. up.ac.zaresearchgate.net A reversed-phase HPLC method, often employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from impurities. nih.govacs.org The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis of purity.

Column Chromatography: For the isolation and purification of this compound on a preparative scale, column chromatography is frequently employed. rsc.org A stationary phase such as silica (B1680970) gel is used, and the compound is eluted with a suitable solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like ethanol or methanol). The polarity of the eluent is gradually increased to separate the desired product from starting materials and byproducts based on their differential adsorption to the stationary phase.

Computational and Theoretical Investigations of 2 1h Pyrazol 3 Yl Ethanol

Quantum Chemical Calculations on the Electronic Structure of 2-(1H-Pyrazol-3-YL)ethanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. researchgate.netnih.gov These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the ethanol (B145695) substituent, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and the N-H of the pyrazole, would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -435.6 Hartree |

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyrazole derivatives.

Molecular Modeling and Dynamics Simulations Involving this compound

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. eurasianjournals.comnih.gov These computational techniques allow for the exploration of the molecule's conformational landscape and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

MD simulations can track the atomic movements of the molecule over time, providing insights into its flexibility and preferred shapes. For this compound, simulations could reveal the rotational freedom of the ethanol side chain relative to the pyrazole ring and the potential for intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazole.

When placed in a simulated solvent environment, such as water, MD simulations can detail the formation and dynamics of intermolecular hydrogen bonds. This is crucial for understanding the solvation process and the molecule's solubility. Furthermore, if this compound is investigated for potential pharmaceutical applications, MD simulations can be used to model its interaction with a target protein's binding site. nih.gov These simulations can help predict the binding affinity and the stability of the molecule-protein complex, guiding the design of more potent derivatives. nih.govresearchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations of this compound

Theoretical calculations are powerful in predicting the reactivity and selectivity of chemical transformations involving this compound. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack. The pyrazole ring itself has distinct reactive sites. The N1 nitrogen is pyrrole-like and can be deprotonated, while the N2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor. nih.gov The carbon atoms of the pyrazole ring also exhibit different reactivities, with the C4 position often being susceptible to electrophilic substitution. chemicalbook.comijnrd.org

Reactivity indices, derived from DFT calculations, such as Fukui functions, can quantify the susceptibility of each atom in the molecule to nucleophilic or electrophilic attack. This allows for a more precise prediction of regioselectivity in reactions like alkylation, acylation, or halogenation. For instance, these calculations could predict whether an incoming electrophile would preferentially add to a nitrogen atom or a carbon atom of the pyrazole ring.

The ethanol substituent also introduces specific reactivity. The hydroxyl group can be a site for esterification or etherification reactions. Theoretical calculations can help in comparing the reactivity of the pyrazole ring with that of the hydroxyl group, predicting which part of the molecule is more likely to react under specific conditions.

Table 2: Predicted Reactivity Indices for Selected Atoms of this compound

| Atom | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |

| N1 | 0.15 | 0.05 |

| N2 | 0.25 | 0.10 |

| C4 | 0.18 | 0.12 |

| O (hydroxyl) | 0.22 | 0.08 |

Note: The values in this table are for illustrative purposes to demonstrate the concept of reactivity indices.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgnih.govresearchgate.netijsdr.org For derivatives of this compound, QSAR can be a powerful tool in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced therapeutic properties. nih.gov

The process of QSAR modeling involves several steps. First, a dataset of pyrazole derivatives with known biological activities (e.g., enzyme inhibition) is compiled. researchgate.net Then, for each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the observed biological activity. nih.gov A successful QSAR model can then be used to predict the activity of new derivatives of this compound based solely on their calculated descriptors. This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

For example, a QSAR study on a series of pyrazole derivatives might reveal that increasing the hydrophobicity of a particular substituent while maintaining a specific electronic distribution on the pyrazole ring leads to higher biological activity. This information provides a clear direction for the rational design of more effective compounds.

Emerging Applications and Functionalization Strategies of 2 1h Pyrazol 3 Yl Ethanol in Specialized Fields

2-(1H-Pyrazol-3-YL)ethanol in Medicinal Chemistry Research

The inherent structural features of the pyrazole (B372694) ring, including its ability to act as both a hydrogen bond donor and acceptor, make it an attractive scaffold for designing ligands that can interact with biological targets. chemenu.com The ethanol (B145695) substituent on the pyrazole ring in this compound provides a key reactive handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery.

Ligand Design and Receptor Interaction Studies for this compound Scaffolds

The this compound scaffold serves as a foundational structure for the design of ligands targeting a variety of receptors. Its pyrazole core can engage in crucial hydrogen bonding and π-π stacking interactions within receptor binding pockets, while the ethanol side chain allows for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. acs.org

Research has demonstrated the utility of pyrazole-based scaffolds in creating ligands for various biological targets. For instance, pyrazole derivatives have been investigated as inhibitors of Aurora-A kinase, a protein implicated in cancer progression. nih.gov In these studies, the pyrazole core is often a key element for interaction with the kinase domain. nih.gov The ethanol group of this compound can be functionalized to introduce moieties that enhance binding affinity and specificity.

Furthermore, the pyrazole motif is a component of ligands designed to model the active sites of metalloproteins. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with metal ions, mimicking the coordination environment found in enzymes. The ethanol group can be modified to introduce additional coordinating groups, leading to the formation of multidentate ligands that can bind to metal centers with high affinity and specificity. nih.gov

| Target Receptor/Protein | Key Interactions of Pyrazole Scaffold | Role of Functionalization |

|---|---|---|

| Aurora-A Kinase | Hydrogen bonding and hydrophobic interactions with the kinase domain. nih.gov | Introduction of various substituents to enhance binding affinity and selectivity. nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Hydrogen bond formation with key residues like CYS481. acs.org | Scaffold hopping and functional group modification to improve pharmacological profile and reduce off-target effects. acs.org |

| Metalloenzymes | Coordination with metal ions at the active site. nih.gov | Modification to create multidentate ligands for stable complex formation. nih.gov |

Investigations into the Biological Mechanisms of Action of this compound Derivatives

The biological activities of pyrazole derivatives are diverse and have been the subject of extensive research. mdpi.comnih.govresearchgate.net Derivatives of this compound are being investigated for a range of therapeutic applications, leveraging the inherent pharmacological properties of the pyrazole core.

Studies have shown that pyrazole-containing compounds can exhibit anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.netnih.gov The mechanism of action often involves the inhibition of specific enzymes or the modulation of signaling pathways. For example, some pyrazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. ekb.eg

In the context of cancer, pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signal transduction pathways. researchgate.net The specific biological effects are highly dependent on the nature and position of substituents on the pyrazole ring. The functionalization of the ethanol group in this compound allows for the fine-tuning of these biological activities. For instance, a study on pyrazole-based derivatives as multi-target agents investigated their antioxidant, anti-diabetic, and anti-Alzheimer properties. ekb.eg

This compound in Agrochemical Research

The pyrazole scaffold is also a prominent feature in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. clockss.org The unique chemical properties of the pyrazole ring contribute to the biological efficacy of these agents.

Development of Agrochemical Agents Based on this compound

The versatility of the this compound core structure allows for its incorporation into a wide array of agrochemical agents. The pyrazole ring itself is a key toxophore in several commercial pesticides. clockss.org The ethanol side chain provides a convenient point for chemical modification to optimize the compound's performance against specific agricultural pests and diseases.

For example, pyrazole derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant carotenoid biosynthesis. clockss.org Inhibition of this enzyme leads to bleaching symptoms and ultimately plant death, making these compounds effective herbicides. clockss.org The this compound scaffold can be used as a starting point to synthesize such herbicidal compounds.

Efficacy Studies of this compound Analogues in Agricultural Applications

The efficacy of agrochemicals derived from this compound is evaluated through rigorous testing against target pests and pathogens. These studies assess factors such as the compound's potency, selectivity, and environmental persistence.

Research into pyrazole-based insecticides has shown that certain derivatives are effective against a range of insect pests. researchgate.net For instance, some 1H-pyrazole-5-carboxylic acid derivatives have demonstrated significant mortality against aphids. researchgate.net The structural modifications enabled by the ethanol group on the pyrazole ring can influence the compound's insecticidal spectrum and potency.

In the realm of fungicides, pyrazole derivatives have been found to be effective against various fungal diseases. nih.gov Derivatives of 1,2,3-triazole, which can be synthesized in conjunction with pyrazole moieties, have been used as fungicides. nih.gov The ability to functionalize the this compound structure is crucial for developing new fungicides with improved efficacy and a broader spectrum of activity.

This compound in Materials Science and Polymer Chemistry

The unique properties of the pyrazole ring, including its thermal stability and ability to coordinate with metal ions, also make it a valuable component in materials science and polymer chemistry. The this compound molecule, with its reactive hydroxyl group, is a particularly useful monomer for the synthesis of functional polymers and materials.

The hydroxyl group of this compound can participate in polymerization reactions, such as esterification or etherification, to form polymers with pyrazole units incorporated into the main chain or as pendant groups. These pyrazole-containing polymers can exhibit interesting properties, such as thermal stability, flame retardancy, and the ability to form metal-organic frameworks (MOFs).

Incorporation of this compound into Novel Polymeric Materials

The presence of a primary alcohol group allows this compound to be readily incorporated into polymer chains. This can be achieved through various polymerization techniques where the hydroxyl group acts as a reactive site. For instance, it can serve as a monomer in step-growth polymerization reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively. In these polymers, the pyrazole moiety is integrated as a pendant group along the polymer backbone.

Alternatively, the hydroxyl group can function as an initiator for ring-opening polymerization of cyclic monomers, such as lactones or epoxides. This method results in a polymer chain, like polylactide or polyethylene (B3416737) glycol, with a terminal pyrazole group. The pyrazole unit imparts specific functionalities to the resulting polymer, including the ability to coordinate with metal ions, form hydrogen bonds, and introduce a conjugated π-system. ias.ac.in These properties are highly desirable for creating materials with enhanced thermal stability, specific optical properties, or the ability to act as macromolecular ligands. ias.ac.in

| Polymerization Strategy | Role of this compound | Resulting Polymer Architecture | Potential Properties Conferred by Pyrazole Moiety |

| Step-Growth Polymerization | Comonomer | Polymer with pendant pyrazole groups | Metal coordination, hydrogen bonding, enhanced mechanical strength. ias.ac.in |

| Ring-Opening Polymerization | Initiator | Polymer with a terminal pyrazole group | End-group functionalization, site for further reaction. |

| Supramolecular Polymerization | Monomer Component | Self-assembled polymeric structures | Tunable optical and electronic properties, stimuli-responsive materials. rsc.org |

Applications of this compound in Functional Material Design

The dual functionality of this compound makes it an excellent candidate for designing advanced functional materials. The pyrazole ring is a well-established coordinating ligand for a variety of metal ions, while the hydroxyl group provides a reactive handle for grafting the molecule onto surfaces or integrating it into larger structures.

A significant application lies in the synthesis of metal-organic frameworks (MOFs). digitellinc.comresearchgate.net In this context, this compound or its derivatives can act as an organic linker, connecting metal nodes to form a porous, crystalline structure. digitellinc.comrsc.org The pyrazole part binds to the metal center, and the ethanol arm can either be a secondary coordination site or a functional group that lines the pores of the MOF. digitellinc.comresearchgate.net Such materials are investigated for applications in gas storage, separation, and heterogeneous catalysis. digitellinc.comrsc.org For example, pyrazolate-based MOFs have shown promise in the selective capture of gases like formaldehyde. researchgate.netnih.gov

Furthermore, the ability to anchor the molecule to solid supports via its hydroxyl group is useful for creating functionalized surfaces. These surfaces can be designed for selective metal ion sensing, where the immobilized pyrazole units capture specific metals from a solution, leading to a detectable signal. The inherent optical properties of pyrazole-containing systems also make them suitable for developing photoluminescent materials and sensors. ias.ac.in

Catalytic Applications of this compound and its Metal Complexes

The pyrazole nucleus is a cornerstone in ligand design for catalysis due to its strong σ-donating properties and the presence of both a coordinating and a non-coordinating nitrogen atom, the latter of which can engage in hydrogen bonding or act as a proton-responsive site. nih.gov

This compound as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound can act as a bidentate ligand, coordinating to a transition metal center through one of the pyrazole's nitrogen atoms and the oxygen atom of the hydroxyl group. This chelation can stabilize the metal center and influence its catalytic activity and selectivity. The formation of such metal complexes is crucial for a variety of catalytic transformations.

Protic pyrazole ligands, like this compound, have been used in complexes that catalyze reactions such as hydrogen evolution from formic acid. nih.gov The ligand's ability to be deprotonated can modulate the electron density at the metal center, thereby tuning the catalyst's performance. nih.gov While specific studies on this compound are emerging, analogous pyrazole-containing ligands have been successfully employed in copper-catalyzed cross-dehydrogenative coupling and palladium-catalyzed Suzuki reactions. acs.orggoogle.com

| Metal Center | Potential Catalytic Reaction | Role of Pyrazole Ligand | Representative Research Finding |

| Iridium(III) | Hydrogen evolution from formic acid | Stabilizes metal center, modulates electronics via protonation/deprotonation. | Protic pyrazole complexes promote hydrogen evolution. nih.gov |

| Copper(II) | Cross-dehydrogenative coupling | Forms stable complex to facilitate C-N bond formation. | Pyrene-pyrazole pharmacophores synthesized via Cu-catalyzed coupling. acs.org |

| Palladium(II) | Suzuki cross-coupling | Enhances catalyst stability and efficiency in C-C bond formation. | Pyrazole-boronic acid esters used in Suzuki reactions to form key intermediates. google.com |

Development of Heterogeneous Catalysts Utilizing this compound Moieties

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst after the reaction. Immobilizing the catalyst onto a solid support resolves this issue, leading to the development of heterogeneous catalysts. The hydroxyl group of this compound is ideal for this purpose, enabling its covalent attachment to inorganic supports like silica (B1680970), alumina, or polymeric resins.

The immobilization process typically involves reacting the hydroxyl group with a functionalized support material. Once anchored, the pendant pyrazole moiety is available to coordinate with a catalytically active metal. This creates a single-site heterogeneous catalyst that combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation, reusability, and suitability for continuous flow reactors. While research on catalysts derived specifically from this compound is an area of active development, the principles are well-established for other functionalized pyrazoles and alcohols in creating supported catalysts for oxidations and other fine chemical syntheses.

Current Challenges and Future Perspectives in 2 1h Pyrazol 3 Yl Ethanol Research

Methodological Advancements in 2-(1H-Pyrazol-3-YL)ethanol Synthesis and Derivatization

The synthesis of the pyrazole (B372694) ring is a well-established area of organic chemistry, traditionally relying on the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com One of the primary challenges in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is achieving regioselectivity. The reaction of a substituted hydrazine with an unsymmetrical dicarbonyl compound can lead to a mixture of regioisomers. nih.gov

Recent advancements in synthetic methodologies are addressing these challenges, with a strong emphasis on green and sustainable chemistry. These modern approaches are highly relevant for the future synthesis of this compound.

Key Methodological Advancements:

Catalysis: The use of novel catalysts is a significant area of development. This includes transition-metal catalysts, such as silver and copper, which have been shown to facilitate pyrazole synthesis with high regioselectivity and yields. mdpi.comnih.gov Nano-catalysts, like nano-ZnO, are also being explored to improve reaction efficiency and allow for easier catalyst recovery and reuse. mdpi.compharmacognosyjournal.net

Green Chemistry Approaches: There is a growing trend towards the use of environmentally benign reaction conditions. This includes the use of green catalysts like ammonium (B1175870) chloride and greener solvents such as ethanol (B145695) or even solvent-free conditions. jetir.orgtandfonline.com Microwave-assisted and ultrasound-assisted syntheses have also been shown to reduce reaction times and improve yields for pyrazole derivatives. nih.govnih.gov

Derivatization: The derivatization of the this compound molecule is crucial for exploring its full potential. The hydroxyl group offers a convenient handle for various chemical modifications, such as esterification or etherification. Additionally, the pyrazole ring itself can be functionalized. Techniques like silylation can be employed to increase volatility and thermal stability for analytical purposes, such as gas chromatography. libretexts.org The development of one-pot multicomponent reactions (MCRs) is a particularly promising strategy for creating diverse libraries of pyrazole derivatives in an efficient and atom-economical manner. mdpi.com

A summary of advanced synthesis methods for pyrazole derivatives is presented in Table 1.

Table 1: Methodological Advancements in Pyrazole Synthesis

| Advancement | Description | Potential Advantage for this compound |

|---|---|---|

| Novel Catalysts | Use of transition-metal catalysts (e.g., Ag, Cu) and nano-catalysts (e.g., nano-ZnO). mdpi.comnih.gov | Improved regioselectivity and higher yields. |

| Green Solvents | Employing ethanol or water as solvents, or conducting reactions under solvent-free conditions. jetir.orgtandfonline.com | Reduced environmental impact and lower cost. |

| Energy-Efficient Methods | Microwave and ultrasound-assisted synthesis. nih.govnih.gov | Faster reaction times and increased energy efficiency. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules. mdpi.com | Efficient generation of diverse derivatives for screening. |

Expanding the Scope of Niche Applications for this compound

The pyrazole scaffold is a "biologically privileged" structure, meaning it is a common feature in many biologically active compounds and approved drugs. mdpi.com Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov This suggests that this compound and its derivatives are promising candidates for investigation in various therapeutic areas.

Potential Niche Applications:

Anticancer Agents: Numerous pyrazole derivatives have been investigated as potent anticancer agents, acting through various mechanisms such as the inhibition of kinases (e.g., EGFR, BTK) and tubulin polymerization, or by binding to DNA. nih.gov Derivatives of this compound could be designed and synthesized to target specific pathways involved in cancer progression.

Anti-inflammatory Drugs: The well-known anti-inflammatory drug Celecoxib features a pyrazole core. nih.gov New pyrazole analogues continue to be synthesized and evaluated for their anti-inflammatory activity, often showing significant efficacy in preclinical models. globalresearchonline.net

Antimicrobial Agents: The emergence of drug-resistant pathogens is a major global health concern. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, making this a critical area for further research. nih.gov

Agrochemicals: Beyond medicine, pyrazole derivatives are used in agriculture as insecticides and pesticides. jetir.org The unique structure of this compound could be a starting point for the development of new crop protection agents.

Table 2 provides an overview of the established biological activities of pyrazole derivatives, which represent potential areas of application for this compound.

Table 2: Potential Niche Applications Based on Activities of Pyrazole Derivatives

| Application Area | Mechanism/Target | Example from Literature |

|---|---|---|

| Oncology | Kinase inhibition (e.g., EGFR, BTK), tubulin polymerization inhibition, DNA binding. nih.gov | Pyrazole derivatives showing cytotoxicity against various cancer cell lines. nih.gov |

| Inflammation | Inhibition of enzymes like COX-2. nih.gov | Novel pyrazole analogues with significant anti-inflammatory activity in rat models. globalresearchonline.net |

| Infectious Diseases | Disruption of microbial cell processes. | Pyrazole compounds with notable antibacterial and antifungal activity. nih.gov |

| Agrochemicals | Insecticidal and pesticidal action. jetir.org | Use of pyrazole derivatives in crop protection. jetir.org |

Interdisciplinary Research Opportunities Centered on this compound

The versatility of the pyrazole ring and the presence of a reactive hydroxyl group in this compound make it an ideal candidate for interdisciplinary research, bridging chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: The synthesis of a library of this compound derivatives and their screening for various biological activities is a prime opportunity for medicinal chemists. This could lead to the identification of lead compounds for drug discovery programs. Structure-activity relationship (SAR) studies would be crucial in optimizing the potency and selectivity of these compounds. nih.gov

Materials Science: Pyrazole derivatives have been investigated as corrosion inhibitors for metals. researchgate.net The nitrogen atoms in the pyrazole ring can coordinate to metal surfaces, forming a protective layer. This compound could be explored for its potential in this application, possibly offering enhanced solubility or adhesion due to the ethanol side chain.

Catalysis: Pyrazole-containing ligands are used in the development of new catalysts for a variety of organic transformations. The specific substitution pattern of this compound could be exploited to create novel ligands with unique electronic and steric properties. nih.gov

Table 3 highlights some of the promising interdisciplinary research avenues for this compound.

Table 3: Interdisciplinary Research Opportunities

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Medicinal Chemistry | Synthesis and screening of derivatives for biological activity. nih.gov | Discovery of new therapeutic agents. |

| Materials Science | Evaluation as a corrosion inhibitor for metals. researchgate.net | Development of new anti-corrosion technologies. |

| Catalysis | Use as a ligand in the design of novel catalysts. nih.gov | Creation of more efficient and selective catalysts for chemical synthesis. |

Economic and Sustainable Production Outlook for this compound

The economic viability and sustainability of producing any chemical compound are critical for its potential large-scale application. For this compound, the production outlook will be influenced by factors related to both the pyrazole core and the ethanol side chain.

The adoption of green chemistry principles in the synthesis of pyrazoles is a key factor in improving the sustainability of their production. tandfonline.com This includes the use of non-toxic and renewable starting materials, minimizing waste, and using energy-efficient processes. jetir.orgnih.gov For instance, developing a synthetic route that utilizes bio-based ethanol as a starting material or solvent would significantly enhance the green credentials of this compound production.

The economic feasibility will depend on several factors:

Cost of Starting Materials: The price and availability of the necessary precursors, such as a suitable 1,3-dicarbonyl compound and hydrazine, will be a major determinant of the final product's cost.

Value of the Final Product: The ultimate economic viability will be determined by the value of the applications for which this compound or its derivatives are used. If a derivative proves to be a highly effective pharmaceutical, for example, it could justify a more expensive synthetic route.

Table 4 summarizes the key factors that will influence the economic and sustainable production of this compound.

Table 4: Factors Influencing Economic and Sustainable Production

| Factor | Implication for Economic Viability | Implication for Sustainability |

|---|---|---|

| Starting Material Cost | Direct impact on production cost. | Use of renewable feedstocks improves sustainability profile. |

| Catalyst Choice | Cost of catalyst and potential for recycling. pharmacognosyjournal.net | Use of non-toxic, earth-abundant catalysts is preferred. jetir.org |

| Solvent Use | Cost of solvent purchase and disposal. tandfonline.com | Preference for green solvents (water, ethanol) or solvent-free conditions. tandfonline.comnih.gov |

| Energy Consumption | Lower energy use reduces operational costs. | Energy-efficient methods (e.g., microwave synthesis) reduce carbon footprint. nih.gov |

| Waste Generation | Cost of waste treatment and disposal. | High-yield, atom-economical reactions minimize waste. |

常见问题

Q. What are the common synthetic routes for 2-(1H-pyrazol-3-yl)ethanol, and how do reaction conditions influence yield?

The compound is synthesized via functionalization of pyrazole precursors. For example, enzymatic oxidation-reduction cascades can convert the alcohol group to a primary amine (e.g., betazole synthesis via HLADH/HEWT enzymes with NAD+ recycling) . Alternatively, Mannich reactions involving diaza-crown ethers and phenolic derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) are employed for structural diversification . Yield optimization requires pH control (e.g., acetic acid in reflux conditions) and stoichiometric balancing of reagents like hydrazine hydrate .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, Mn(II) complexes with pyrazolyl ligands are refined using SHELX software to resolve bond lengths and angles . Complementary techniques include:

Q. What are the solubility and stability profiles of this compound under varying conditions?

The compound is polar due to its hydroxyl group, showing solubility in ethanol, DMF, and aqueous buffers. Stability tests indicate decomposition above 200°C, with sensitivity to strong acids/bases. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for pyrazolyl derivatives be resolved?

Discrepancies between solution-phase (NMR) and solid-state (SCXRD) data often arise from conformational flexibility or crystal-packing effects. For example, SCXRD of Mn(II) complexes reveals non-planar pyrazolyl rings (dihedral angles ~81.9°), while NMR may average signals. Use temperature-dependent NMR or DFT calculations (e.g., Gaussian) to model dynamic behavior .

Q. What strategies optimize enantioselective synthesis of pyrazolyl ethanol derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce stereocontrol. In enzymatic routes, immobilizing HLADH on mesoporous silica improves enantiomeric excess (ee >90%) by restricting substrate orientation . Monitor ee via chiral HPLC (e.g., Daicel columns) .

Q. How do π-π stacking and hydrogen-bonding networks influence the crystallographic packing of pyrazolyl ethanol complexes?

SCXRD analysis of Mn(II) complexes shows intermolecular π-π interactions between pyridyl/pyrazolyl rings (face-to-face distance: ~3.61 Å) and O–H⋯O hydrogen bonds involving coordinated water. These interactions stabilize 3D frameworks, which can be visualized using WinGX/ORTEP .

Q. What computational methods predict the reactivity of this compound in metal coordination?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ligand-binding energies and frontier molecular orbitals. For example, Mn(II) coordination prefers N(pyrazole) and O(hydroxyl) donors, with ΔG ≈ −45 kJ/mol for octahedral geometries .

Methodological Considerations

- Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Refine structures using SHELXL with anisotropic displacement parameters .

- Enzymatic Synthesis : Optimize NAD+ cofactor recycling using LpNOX to push equilibrium toward oxidation .

- Data Contradictions : Cross-validate spectroscopic results with SCXRD and computational models to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。